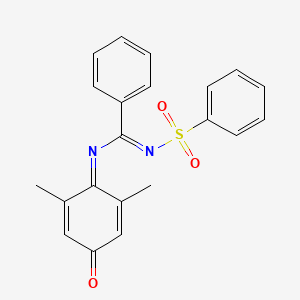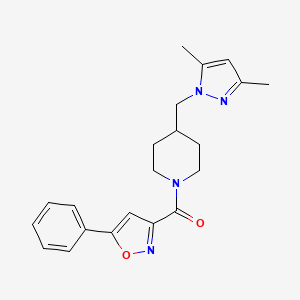
3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the azetidine family and is commonly known as IPSA. IPSA has been studied extensively due to its unique properties and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of IPSA is not fully understood. However, it is believed that IPSA works by inhibiting certain enzymes and proteins that are involved in various cellular processes. IPSA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
IPSA has been shown to have various biochemical and physiological effects. IPSA has been shown to inhibit the growth of cancer cells, reduce inflammation, and lower blood glucose levels. IPSA has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using IPSA in lab experiments is its potential therapeutic effects. IPSA has been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. However, one of the limitations of using IPSA in lab experiments is its toxicity. IPSA has been shown to have toxic effects on certain cells and tissues.
Direcciones Futuras
There are several future directions for the study of IPSA. One future direction is to further investigate the potential therapeutic effects of IPSA in the treatment of various diseases. Another future direction is to study the toxicity of IPSA in more detail to better understand its potential side effects. Additionally, future studies could investigate the potential use of IPSA as an antibacterial and antifungal agent.
In conclusion, 3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. IPSA has been studied extensively due to its unique properties and potential applications in the field of medicine. IPSA has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, diabetes, and inflammation. Future studies could investigate the potential use of IPSA as an antibacterial and antifungal agent.
Métodos De Síntesis
The synthesis of IPSA involves a series of chemical reactions. The first step involves the reaction of 3-chloropropylsulfonyl chloride with sodium phenoxypropanolate to form 3-phenoxypropylsulfonyl chloride. The second step involves the reaction of 3-phenoxypropylsulfonyl chloride with isobutylamine to form 3-(isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine.
Aplicaciones Científicas De Investigación
IPSA has been studied extensively due to its potential applications in various areas of scientific research. One of the major applications of IPSA is in the field of medicine. IPSA has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, diabetes, and inflammation. IPSA has also been studied for its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-(3-phenoxypropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S2/c1-14(2)13-23(18,19)16-11-17(12-16)24(20,21)10-6-9-22-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVOVXXMNSOLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

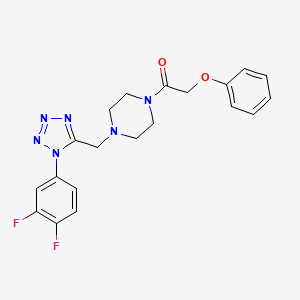

![Methyl 2-[2-(2-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3005603.png)
![N-[1-(4-Ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B3005604.png)
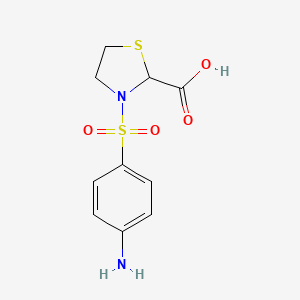
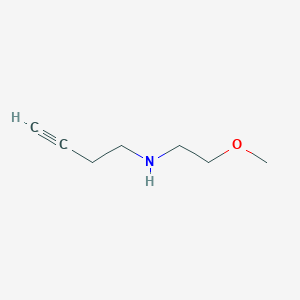
![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3005609.png)
![Tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate;hydrochloride](/img/structure/B3005610.png)
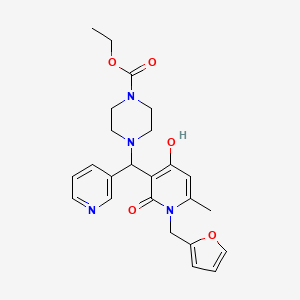
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B3005615.png)
